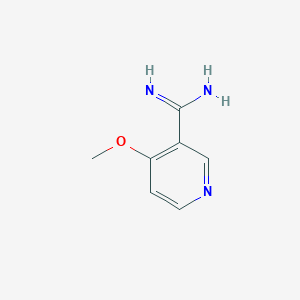

4-Methoxynicotinimidamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

4-methoxypyridine-3-carboximidamide |

InChI |

InChI=1S/C7H9N3O/c1-11-6-2-3-10-4-5(6)7(8)9/h2-4H,1H3,(H3,8,9) |

InChI Key |

GBDARMXZBVEKBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC=C1)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Condensation Reactions from Nicotinic Acid Derivatives

A primary and logical route to 4-methoxynicotinimidamide involves the derivatization of 4-methoxynicotinic acid. This precursor contains the necessary pyridine (B92270) and methoxy (B1213986) functionalities, making the final conversion to the imidamide the key challenge.

The direct conversion of a carboxylic acid to an imidamide is not a standard single-step reaction. The synthesis more likely proceeds through an intermediate, such as an amide or a nitrile. The reaction of 4-methoxynicotinic acid would first involve its conversion to 4-methoxynicotinamide (B1604594). This can be achieved through standard amidation procedures, for instance, by converting the carboxylic acid to an acid chloride followed by reaction with ammonia (B1221849).

Alternatively, direct amidation methods using coupling agents can be employed. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org Another approach involves the use of reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in a solvent-free continuous flow system. rsc.org Silicon-based reagents such as methyltrimethoxysilane (B3422404) have also been demonstrated to be effective for direct amidation. nih.gov

Once 4-methoxynicotinamide is obtained, it can be a precursor to the target imidamide. However, a more common and classical route involves the dehydration of the amide to the corresponding nitrile, 4-methoxynicotinonitrile (B1302540).

A highly probable and well-established method for converting a nitrile to an imidamide is the Pinner reaction . wikipedia.orgnrochemistry.comjk-sci.com This reaction involves treating the nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnrochemistry.com This intermediate can then be reacted with ammonia or an amine to furnish the desired amidine (imidamide). wikipedia.orgnrochemistry.com

The general steps for the Pinner reaction to synthesize this compound from 4-methoxynicotinonitrile would be:

Reaction of 4-methoxynicotinonitrile with an alcohol (e.g., ethanol) and anhydrous HCl to form the corresponding ethyl 4-methoxynicotinimidate hydrochloride (a Pinner salt).

Subsequent treatment of the Pinner salt with ammonia to yield this compound.

Table 1: Key Reactions in the Condensation Pathway

| Reaction Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| Amidation | 4-Methoxynicotinic Acid | SOCl₂, NH₃ or EDC.HCl, NH₃ | 4-Methoxynicotinamide | Amide formation |

| Dehydration | 4-Methoxynicotinamide | P₂O₅, SOCl₂, or POCl₃ | 4-Methoxynicotinonitrile | Dehydration |

| Pinner Reaction | 4-Methoxynicotinonitrile | 1. Alcohol, HCl 2. Ammonia | This compound | Imidamide synthesis |

Role of Dehydrating Agents in Imidamide Formation

While dehydrating agents are not typically used for the direct conversion of a carboxylic acid to an imidamide, they are crucial in the synthesis of the nitrile intermediate, 4-methoxynicotinonitrile, from 4-methoxynicotinamide. The dehydration of primary amides to nitriles is a fundamental transformation in organic synthesis. chemistrysteps.comnih.gov

A variety of powerful dehydrating agents can be employed for this purpose. Commonly used reagents include:

Phosphorus pentoxide (P₂O₅)

Thionyl chloride (SOCl₂)

Phosphorus oxychloride (POCl₃) chemistrysteps.com

The mechanism of this dehydration involves the activation of the amide oxygen by the dehydrating agent, converting it into a good leaving group. Subsequent elimination of water leads to the formation of the nitrile. chemistrysteps.com More recent and milder methods for amide dehydration have also been developed, utilizing reagents such as tris(dimethylamino)phosphine, phosphorus trichloride, or triphenylphosphite. nih.gov

Pyridine Ring Synthesis and Functionalization for Precursors

The synthesis of the key precursor, 4-methoxynicotinic acid, or its derivatives, relies on the construction and functionalization of the pyridine ring.

Pyridine alkaloids are a group of natural products that feature the pyridine ring. researchgate.net While not a direct source of this compound, these natural products can serve as starting materials for the synthesis of pyridine derivatives. For example, nicotinic acid (Vitamin B3) can be obtained from the oxidation of nicotine, which is found in tobacco plants. researchgate.net However, the introduction of the 4-methoxy group would require subsequent chemical modification.

Biocatalytic approaches also offer a potential route to functionalized nicotinic acid derivatives. For instance, cytochrome P450 enzymes have been shown to be capable of demethylating methoxybenzoic acids, and their activity on methoxynicotinic acids has been investigated, suggesting the potential for selective enzymatic modifications of pyridine rings. rsc.org Furthermore, biocatalytic processes for the conversion of dinitriles to cyano carboxylic acids using nitrilase enzymes have been reported, which could be a potential route for synthesizing precursors to nicotinic acid derivatives. google.com

The synthesis of 4-methoxynicotinic acid and its precursors often starts from simpler, commercially available pyridine derivatives. 4-Methoxypyridine (B45360) itself can be synthesized from 4-chloropyridine (B1293800) hydrochloride through nucleophilic substitution with sodium methoxide. researchgate.net

Once 4-methoxypyridine is obtained, various functionalization strategies can be employed to introduce the carboxylic acid group at the 3-position. Direct C-H functionalization of pyridines is a powerful tool in modern organic synthesis. researchgate.net For instance, direct lithiation at the C-3 position of 4-methoxypyridine can be achieved using strong bases like mesityllithium, followed by quenching with an electrophile such as carbon dioxide to yield 4-methoxynicotinic acid.

The functionalization can also be directed by existing groups on the pyridine ring. For example, the synthesis of substituted alkoxypyridines can be achieved through directed metalation and metal-halogen exchange reactions. researchgate.net

Advanced Synthetic Approaches and Optimization

Modern synthetic chemistry offers a toolbox of techniques to enhance the efficiency, yield, and purity of target molecules. These approaches range from the fine-tuning of reaction parameters to the application of novel energy sources and catalytic systems.

The optimization of a chemical reaction is a systematic process aimed at maximizing product yield and purity by adjusting various experimental variables. deskera.comwhiterose.ac.uk Key factors that are typically manipulated include temperature, pressure, reaction time, and the concentration of reactants. deskera.com For the synthesis of complex molecules like this compound, identifying the optimal balance of these conditions is critical to minimize the formation of unwanted by-products and simplify purification. deskera.com

Methodologies such as Design of Experiments (DoE) allow for the simultaneous variation of multiple factors to identify significant effects and interactions, leading to a robust and efficient process. whiterose.ac.uk While specific optimization data for this compound is not widely published, general principles of reaction optimization can be applied. This involves screening different solvents, catalysts, and bases to find the combination that affords the highest conversion and selectivity. whiterose.ac.ukresearchgate.net The purity of the final product is intrinsically linked to the yield; cleaner reactions with fewer side products generally result in higher purity after isolation. deskera.com

Table 1: Hypothetical Optimization Parameters for Imidamide Synthesis This table illustrates general optimization principles, not specific experimental data for this compound.

| Parameter | Variation | Expected Outcome on Yield/Purity |

|---|---|---|

| Temperature | Low to High | May increase reaction rate but can also promote side reactions if too high. |

| Catalyst | Acid vs. Base | Choice depends on the specific reaction mechanism; catalyst loading must be optimized. whiterose.ac.uk |

| Solvent | Polar vs. Non-polar | Affects reactant solubility and reaction pathway; polar aprotic solvents are often used. researchgate.net |

| Reaction Time | Short to Long | Must be sufficient for completion without allowing for product degradation or side reactions. whiterose.ac.uk |

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges. The primary goals of scale-up are to develop a process that is not only economical and reproducible but also safe and sustainable. mt.com Key considerations include the cost and availability of starting materials, the safety of the chemical transformations (e.g., managing exothermic reactions), and the environmental impact (waste reduction). specificpolymers.comselvita.com

For a compound like this compound, industrial scale-up would involve:

Equipment Selection: Utilizing large-scale reactors (often jacketed glass or stainless steel), evaporators, and filtration systems suitable for handling multigram to kilogram quantities. selvita.com

Safety and Hazard Analysis: A thorough evaluation of reaction calorimetry to understand heat flow and potential thermal hazards is crucial for safe operation on a large scale. mt.com

Regulatory Compliance: Ensuring the entire process adheres to relevant chemical manufacturing regulations.

The attractiveness of solid-phase synthesis, often used in initial discovery, diminishes at scale due to the high cost of resins. Therefore, development often focuses on creating an efficient solution-phase synthesis. google.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netderpharmachemica.com Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields and purity. researchgate.netnih.gov This technique is particularly effective for the synthesis of heterocyclic compounds, which are common in medicinal chemistry. mdpi.com

The benefits of microwave heating stem from its unique mechanism, where polar molecules in the reaction mixture are directly heated, leading to rapid and uniform temperature increases. researchgate.netanton-paar.com This can minimize the formation of side products that might occur during prolonged heating with conventional methods. researchgate.net In the synthesis of analogues of this compound, microwave irradiation can be applied to key steps such as cyclocondensation or multicomponent reactions to rapidly generate diverse libraries of related compounds. mdpi.commdpi.com For instance, the condensation of a benzaldehyde (B42025) with an amidoxime (B1450833) to form a 1,2,4-oxadiazole (B8745197) ring, a common structure in related analogues, can be efficiently performed under microwave irradiation. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Heterocycle Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes mdpi.com |

| Yield | Moderate to good | Often higher nih.gov |

| Side Products | More prevalent due to longer reaction times | Reduced formation researchgate.net |

| Energy Source | External (oil bath, heating mantle) | Direct dielectric heating anton-paar.com |

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.orgnih.gov These reactions are invaluable for the synthesis of functionalized aromatic and heterocyclic compounds, including analogues of this compound. researchgate.net Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents onto a pyridine core. nobelprize.orgresearchgate.net

These methods are prized for their tolerance of numerous functional groups and the relatively mild conditions under which they proceed. researchgate.net For example, a Suzuki coupling could be used to attach a new aryl or heteroaryl group to the pyridine ring of a 4-methoxynicotinic acid derivative, which could then be converted to the corresponding imidamide. This modular approach allows for the systematic exploration of structure-activity relationships by creating a diverse set of analogues. The key to these reactions is the in-situ generation of the active Pd(0) catalyst from a more stable Pd(II) precatalyst. rsc.org

Table 3: Prominent Palladium-Catalyzed Reactions in Analog Synthesis

| Reaction Name | Bond Formed | Typical Substrates |

|---|---|---|

| Suzuki Coupling | C(sp²)–C(sp²) | Aryl/vinyl halide + Aryl/vinyl boronic acid nobelprize.org |

| Heck Reaction | C(sp²)–C(sp²) | Aryl/vinyl halide + Alkene researchgate.net |

| Sonogashira Coupling | C(sp²)–C(sp) | Aryl/vinyl halide + Terminal alkyne researchgate.net |

| Buchwald-Hartwig Amination | C–N | Aryl halide + Amine researchgate.net |

Synthesis of Related Amidoxime and Imidamide Structures

The synthesis of related structures, particularly those containing amidoxime (N'-hydroxy-imidamide) functionalities, is crucial as these are often key precursors to more complex heterocyclic systems like 1,2,4-oxadiazoles. mdpi.com

N'-hydroxy-isonicotinamidine is a key intermediate in the synthesis of various biologically active molecules. mdpi.com Its synthesis is a critical step for creating analogues where the core imidamide structure is incorporated into a larger heterocyclic system. A common synthetic route involves the treatment of a nitrile precursor with hydroxylamine (B1172632). mdpi.com For instance, in the synthesis of a related analogue, N-hydroxy-6-methoxynicotinimidamide, the process starts with 6-methoxynicotinonitrile. This precursor is treated with hydroxylamine in the presence of a base to yield the desired amidoxime. mdpi.com Similarly, N'-hydroxy-isonicotinamidine can be prepared from isonicotinonitrile. These amidoxime intermediates are then ready for subsequent reactions, such as condensation with an aldehyde to form a 1,2,4-oxadiazole ring. mdpi.com

Multistep Synthesis of Amidoxime Intermediates

Amidoximes are often not the final target molecule but serve as crucial intermediates in the synthesis of more complex heterocyclic systems, such as 1,2,4-oxadiazoles. mdpi.com This multistep approach begins with the formation of the amidoxime, which is then subjected to further chemical transformations.

A common pathway involves the O-acylation of the amidoxime intermediate followed by cyclodehydration. mdpi.com In this process, the initial step is the synthesis of the N'-hydroxyimidamide (amidoxime) from the corresponding nitrile. Once formed, this intermediate can be reacted with an activated carboxylic acid derivative, such as an acyl chloride, or by using a coupling agent like N,N'-carbonyldiimidazole (CDI) to facilitate the reaction with a carboxylic acid. mdpi.com This O-acylation yields an O-acyl amidoxime. The final step is typically an intramolecular cyclodehydration, often promoted by heating or the use of a dehydrating agent, which results in the formation of the 1,2,4-oxadiazole ring. mdpi.commdpi.com

The versatility of this multistep process allows for the introduction of a wide variety of substituents onto the final heterocyclic scaffold, by varying both the initial nitrile and the acylating agent. mdpi.com

Table 1: Multistep Synthesis via Amidoxime Intermediates

| Step | Description | Reagents & Conditions | Product Type |

| 1 | Amidoxime Formation | Nitrile, Hydroxylamine, Base (e.g., NaHCO₃), Solvent (e.g., Methanol), Reflux aun.edu.eg | Amidoxime Intermediate |

| 2 | O-Acylation | Amidoxime, Carboxylic Acid, Coupling Agent (e.g., CDI), Solvent (e.g., CH₂Cl₂), Room Temperature mdpi.com | O-Acyl Amidoxime |

| 3 | Cyclodehydration | O-Acyl Amidoxime, Heat (Reflux) or Dehydrating Agent, Solvent (e.g., THF) mdpi.com | 1,2,4-Oxadiazole |

Preparation of Amidoximes from Nitriles

The most direct and widely utilized method for the preparation of amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor. rsc.org This reaction is the foundational step for producing N'-hydroxyimidamides, including the target compound this compound from its corresponding precursor, 4-methoxynicotinonitrile.

The reaction is typically carried out by treating the nitrile with hydroxylamine or its salt, such as hydroxylamine hydrochloride. google.com When the hydrochloride salt is used, a base is required to liberate the free hydroxylamine nucleophile. Common bases for this purpose include sodium carbonate, sodium bicarbonate, or organic amines like triethylamine. aun.edu.eg The choice of solvent is generally a polar protic solvent like ethanol (B145695) or methanol (B129727), and the reaction is often conducted at elevated temperatures, ranging from room temperature to reflux, to drive the reaction to completion. aun.edu.eggoogle.com For instance, the synthesis of a related compound, a 2-methoxynicotinonitrile (B1347345) derivative, involved heating with hydroxylamine in ethanol at 80°C for two hours. google.com Similarly, the preparation of N-hydroxy-6-methoxynicotinimidamide was achieved by treating the nitrile precursor with hydroxylamine hydrochloride and a base in ethanol. mdpi.com

While this method is generally efficient, in cases involving aromatic nitriles with strong electron-withdrawing groups, the formation of amide byproducts can occur. rsc.org An alternative, though less direct, route involves converting the nitrile first to a thioamide, which is then treated with hydroxylamine to yield the pure amidoxime. rsc.org

Table 2: General Conditions for Amidoxime Preparation from Nitriles

| Precursor Nitrile | Reagents | Base | Solvent | Temperature | Product |

| Substituted Nicotinonitrile | Hydroxylamine google.com | None specified | Ethanol | 80 °C google.com | Substituted Nicotinimidamide google.com |

| 6-Methoxynicotinonitrile | Hydroxylamine Hydrochloride mdpi.com | DIPEA | Ethanol | 70 °C mdpi.com | N-hydroxy-6-methoxynicotinimidamide mdpi.com |

| General Nitrile | Hydroxylamine Hydrochloride aun.edu.eg | Sodium Bicarbonate | Methanol | Reflux aun.edu.eg | Amidoxime aun.edu.eg |

| Aromatic Nitrile | Hydroxylamine | Sodium Carbonate | Ethanol | 60-80 °C | Aromatic Amidoxime |

Chemical Reactivity and Transformation Pathways

Reactivity of the Imidamide Functional Group

The imidamide group, also known as an amidine, is a nitrogen analog of a carboxylic acid amide and a key determinant of the molecule's reactivity.

The amidine functional group exhibits a dual electronic nature, capable of acting as both a nucleophile and an electrophile. The lone pairs of electrons on the nitrogen atoms, particularly the sp²-hybridized imino nitrogen, confer nucleophilic character. This allows the amidine to react with various electrophiles.

Amidines are generally more basic than amides and can be protonated to form amidinium ions. This protonation enhances the electrophilic character of the amidine carbon.

The imidamide group is a proficient hydrogen bond donor and acceptor. The N-H protons can act as hydrogen bond donors, while the lone pairs on the nitrogen atoms can serve as hydrogen bond acceptors. This capacity for hydrogen bonding plays a significant role in intermolecular interactions, influencing physical properties such as melting point and solubility, as well as its interaction with biological macromolecules. Studies on similar structures have shown that these hydrogen bonding interactions are crucial in maintaining specific conformations and in molecular recognition processes. nih.govnih.gov

Electronic Effects of the 4-Methoxy Substituent on Reactivity

The methoxy (B1213986) group at the 4-position of the pyridine (B92270) ring exerts a significant electronic influence on the entire molecule, modulating its reactivity.

The electron-donating nature of the 4-methoxy group generally deactivates the pyridine ring towards nucleophilic aromatic substitution (SNAr). SNAr reactions are favored by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. By donating electron density, the methoxy group destabilizes this intermediate, making nucleophilic substitution less favorable. pressbooks.pub

Specific Reaction Types and Mechanisms

While specific experimental data on the reaction mechanisms of 4-Methoxynicotinimidamide is limited, plausible pathways can be proposed based on the known reactivity of its constituent functional groups. A key reaction for the formation of the imidamide group is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid, followed by reaction with ammonia (B1221849).

A plausible synthesis for a related compound, 4-Methoxypyridine-2,6-bis(carboximidamide) dihydrochloride, starts from 4-methoxypyridine-2,6-dicarbonitrile. nih.govacs.org This suggests a potential synthetic route for this compound could start from 4-methoxynicotinonitrile (B1302540).

Proposed General Mechanism for Imidamide Formation (Pinner-type Synthesis):

Protonation of the Nitrile: The nitrile nitrogen is protonated by a strong acid, activating the carbon towards nucleophilic attack.

Nucleophilic Attack by Alcohol: An alcohol (e.g., methanol (B129727) or ethanol) acts as a nucleophile, attacking the nitrile carbon to form a protonated imidate.

Deprotonation: A weak base removes a proton to yield the imidate intermediate.

Reaction with Ammonia: The imidate then reacts with ammonia. The amino group of ammonia attacks the electrophilic carbon of the imidate.

Elimination of Alcohol: Subsequent proton transfers and elimination of the alcohol molecule lead to the formation of the final amidine product.

Compound Names Mentioned

| Compound Name |

| This compound |

| 4-Methoxypyridine-2,6-bis(carboximidamide) dihydrochloride |

| 4-methoxynicotinonitrile |

| Ammonia |

| Methanol |

| Ethanol (B145695) |

| Property | Description |

| Basicity | The imidamide group is significantly more basic than a corresponding amide due to the delocalization of the positive charge in the resulting amidinium ion across both nitrogen atoms. |

| Nucleophilicity | The sp²-hybridized nitrogen atom possesses a lone pair of electrons, making the imidamide group a potent nucleophile. |

| Electrophilicity | The carbon atom of the C=N double bond is electrophilic and susceptible to attack by nucleophiles, especially after protonation of the nitrogen. |

| Hydrogen Bonding | The N-H protons act as hydrogen bond donors, and the nitrogen lone pairs act as acceptors, facilitating strong intermolecular interactions. nih.govnih.gov |

Interactive Data Table: Electronic Influence of the 4-Methoxy Group

| Position on Pyridine Ring | Electronic Effect of 4-Methoxy Group | Predicted Reactivity |

|---|---|---|

| C2 (ortho) | Increased electron density (Resonance) | Activated towards electrophilic substitution, deactivated towards nucleophilic substitution. |

| C3 (meta) | Minor electronic effect | Less affected compared to ortho and para positions. |

| C5 (meta) | Minor electronic effect | Less affected compared to ortho and para positions. |

| C6 (ortho) | Increased electron density (Resonance) | Activated towards electrophilic substitution, deactivated towards nucleophilic substitution. |

Oxidation Reactions

Oxidation reactions involve the loss of electrons or an increase in the oxidation state of a molecule. youtube.comlibretexts.org In the context of organic chemistry, this often translates to the addition of oxygen or the removal of hydrogen. youtube.commsu.edu For a molecule like this compound, potential sites for oxidation include the pyridine ring and the imidamide functional group. The nitrogen atom in the pyridine ring and the methoxy group can influence the electron density of the aromatic system, thereby affecting its susceptibility to oxidizing agents. youtube.com

While specific studies detailing the oxidation of this compound are not extensively documented in the provided results, general principles of organic oxidation reactions can be applied. rsc.orglibretexts.org Strong oxidizing agents have the potential to cleave the pyridine ring or oxidize the methoxy group. libretexts.org Milder oxidizing agents might lead to the formation of an N-oxide at the pyridine nitrogen, a common reaction for pyridine derivatives which can alter the ring's reactivity towards other reagents. quora.com The specific products would depend on the nature of the oxidizing agent and the reaction conditions employed. rsc.org

Condensation Reactions

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. unizin.orgmasterorganicchemistry.com The imidamide group of this compound presents a reactive site for such transformations. It can potentially react with carbonyl compounds like aldehydes and ketones. vanderbilt.edu

These reactions are fundamental in the synthesis of various heterocyclic systems. For instance, the reaction of an imidamide with a dicarbonyl compound can lead to the formation of new ring systems. The nucleophilic nitrogen atoms of the imidamide can attack the electrophilic carbonyl carbons, followed by cyclization and dehydration. The specific outcome of these reactions is highly dependent on the structure of the reacting partners and the reaction conditions. vanderbilt.edu

| Reactant A | Reactant B (Example) | Product Type (Potential) | Small Molecule Eliminated |

| This compound | Dicarbonyl Compound | New Heterocyclic Ring | Water |

| This compound | Aldehyde/Ketone | Substituted Imine derivative | Water |

Hydrolysis of the Imidamide Group

Hydrolysis is a chemical reaction in which a water molecule is used to break down a compound. unizin.org The imidamide group in this compound is susceptible to hydrolysis, which would involve the cleavage of the carbon-nitrogen bonds within the imidamide moiety.

Under acidic or basic conditions, the imidamide can be hydrolyzed to the corresponding nicotinamide (B372718) derivative and ultimately to 4-methoxynicotinic acid. The reaction proceeds through nucleophilic attack of water on the carbon atom of the imidamide group. The stability of the imidamide group towards hydrolysis is influenced by the pH of the solution.

Reaction Pathway:

This compound + H₂O → 4-Methoxynicotinamide (B1604594) + NH₃ 4-Methoxynicotinamide + H₂O → 4-Methoxynicotinic acid + NH₃

Nucleophilic Aromatic Substitution (SNAr) on Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine and its derivatives. masterorganicchemistry.compearson.com The electron-withdrawing nature of the nitrogen atom makes the pyridine ring electron-deficient and thus susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. youtube.comquora.com In this compound, the methoxy group at the 4-position is a potential leaving group in an SNAr reaction.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to occur. The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. masterorganicchemistry.comlibretexts.org

Impact of Leaving Groups and Solvents on Reaction Outcomes

The nature of the leaving group and the solvent play a critical role in SNAr reactions. libretexts.orglibretexts.orgdalalinstitute.com

Leaving Group: A good leaving group is one that can stabilize the negative charge it acquires after departing. libretexts.org In SNAr reactions, the rate-determining step is often the formation of the Meisenheimer complex, but the leaving group's ability to depart in the subsequent step is also important. nih.gov For halogens, the leaving group ability in SNAr often follows the order F > Cl ≈ Br > I, which is counterintuitive to bond strength and is attributed to the high electronegativity of fluorine stabilizing the transition state of the first step. masterorganicchemistry.comnih.gov

Solvent: The solvent can significantly influence the rate and outcome of SNAr reactions. Polar aprotic solvents are often favored as they can solvate the cation of the nucleophile salt, thereby increasing the nucleophilicity of the anion. libretexts.org In some cases, polar protic solvents can stabilize the intermediate carbocation in related SN1-type reactions, but for SNAr, they can also solvate the nucleophile and reduce its reactivity. libretexts.org The choice of solvent can therefore be critical in achieving the desired reaction outcome. dalalinstitute.comd-nb.info

| Factor | Impact on SNAr Reaction |

| Good Leaving Group | Facilitates the elimination step, influencing the overall reaction rate. |

| Polar Aprotic Solvent | Enhances the reactivity of the nucleophile, often accelerating the reaction. |

| Polar Protic Solvent | Can stabilize charged intermediates but may also decrease nucleophilicity. |

Heterocyclic Ring Transformations and Rearrangements

Heterocyclic compounds can undergo ring transformations and rearrangements under certain reaction conditions, leading to the formation of different heterocyclic systems. elte.hu These reactions are often driven by the desire to form a more stable ring system or can be induced by specific reagents.

For pyridine derivatives, ring-opening and subsequent recyclization can occur. For example, treatment of certain substituted pyridines with strong nucleophiles can lead to ring transformation products. researchgate.net While specific examples for this compound are not detailed in the provided search results, it is conceivable that under harsh conditions, such as treatment with very strong bases, the pyridine ring could undergo transformations. The presence of the imidamide and methoxy substituents would undoubtedly influence the course of such reactions.

Catalytic Applications in this compound Transformations

Catalysts are pivotal in the synthesis and transformation of nicotinimidamides, including this compound. They function by lowering the activation energy of a reaction, thereby increasing the reaction rate without being consumed in the process. utexas.edulibretexts.organl.gov This allows for reactions to occur under milder conditions, often with improved yields and selectivity. frontiersin.org

Role of Catalysts in Reaction Efficiency

In the synthesis of nicotinimidamides, copper catalysts have proven to be particularly effective. For instance, a copper-catalyzed four-component domino reaction has been developed for synthesizing nicotinimidamides from O-acetyl oximes, terminal ynones, sulfonyl azides, and NH4OAc. nih.govresearchgate.net This method streamlines the synthesis and improves production efficiency. nih.gov Investigations into this process began with the synthesis of nicotinimidamide 5a from O-acetyl oxime 1a, but-3-yn-2-one 2a, and tosyl azide (B81097) 3a, using CuI as the catalyst, which resulted in a high yield of the target product. nih.gov

The choice of catalyst can be critical. While some reactions for the synthesis of related formamidines can proceed without a catalyst, the use of a copper catalyst often leads to higher yields. researchgate.net Furthermore, the structure of the catalyst itself can be modified to improve reaction outcomes. For example, N-heterocyclic carbene (NHC)-Cu(I) complexes are effective catalysts for various organic reactions, including conjugate additions, by stabilizing reactive intermediates. beilstein-journals.org

The table below illustrates the effect of different copper catalysts on the yield of a specific nicotinimidamide synthesis.

| Catalyst | Yield (%) |

| CuI | 88 |

| Cu(OAc)2 | 75 |

| CuBr | 82 |

| CuCl | 79 |

| Cu(OTf)2 | 65 |

| Data derived from a study on the synthesis of nicotinimidamide 5a. nih.gov |

Mechanism of Catalysis in Related Reactions

The mechanism of catalysis in the transformation of nicotinimidamide precursors often involves the formation of key intermediates facilitated by the catalyst. In the copper-catalyzed synthesis of nicotinimidamides, a plausible mechanism involves a cascade annulation reaction. nih.gov

The process is initiated by the interaction of substrates in the presence of a copper(I) catalyst, leading to the formation of a metallated triazole through a Cu-catalyzed azide-alkyne cycloaddition (CuAAC) pathway. nih.gov This intermediate then undergoes a ring-cleavage rearrangement to generate a highly reactive N-sulfonyl α-acylketenimine. This reactive species is subsequently captured by an amine source, like NH4OAc, through nucleophilic addition, forming another intermediate which then transforms into the final nicotinimidamide product. nih.gov Experimental evidence, such as the synthesis and subsequent reaction of a proposed intermediate, supports this mechanistic pathway. nih.gov

In broader catalytic systems, the mechanism can vary. For instance, in palladium/norbornene (Pd/NBE) cooperative catalysis, a general mechanism involves the formation of an aryl-Pd(II) species, followed by migratory insertion of norbornene and palladation to form an aryl-norbornyl-palladacycle intermediate. nih.gov This intermediate then reacts with an electrophile. nih.gov

Organocatalysis offers another set of mechanisms. For example, N-heterocyclic carbenes (NHCs) can catalyze oxidative transformations by forming enaminol intermediates (Breslow intermediates) from aldehydes. beilstein-journals.org Similarly, secondary amines can act as catalysts by forming nucleophilic enamine intermediates or electrophilic iminium cations. beilstein-journals.org

Mechanistic Studies of Molecular Interactions

Elucidation of Reaction Mechanisms

The reactivity of pyridine (B92270) and its derivatives is a subject of extensive research, with computational and experimental methods providing deep insights into their reaction pathways.

The synthesis of nicotinamide (B372718) and its derivatives often involves glycosylation reactions. The stereoselectivity of these reactions is critical, as only the β-anomer of nicotinamide riboside is biochemically active. Mechanistic studies have shown that the stereochemical outcome is influenced by the nature of the leaving group on the ribose sugar and the reaction conditions. nih.govbeilstein-journals.org The formation of the β-anomer is often rationalized by the participation of the C2'-acyl group in the ribose ring, which shields one face of the molecule, directing the incoming nicotinamide to the opposite face. nih.govbeilstein-journals.org

Another common reaction involving pyridine derivatives is nucleophilic substitution. Density functional theory (DFT) calculations have been employed to investigate the substitution mechanisms of various compounds with pyridine as a neutral nucleophile. researchgate.netscispace.com These studies reveal that the reaction can proceed through different pathways, including a concerted transformation where the pyridine lone pair attacks an unsaturated carbon center. researchgate.net For instance, the reaction of acyl chlorides with pyridine has been shown to proceed via a transition state where the orbitals of pyridine and the acyl chloride are mixed. researchgate.netscispace.com

The reduction of nicotinamide derivatives is another area of mechanistic interest. rsc.org Understanding the step-by-step process of how these molecules accept electrons is fundamental to their role as cofactors in biochemical redox reactions.

Transition state analysis provides a snapshot of the highest energy point along a reaction coordinate, offering critical information about the feasibility and kinetics of a reaction. Computational chemistry plays a pivotal role in characterizing these transient structures.

For the nucleophilic substitution reactions of pyridine derivatives, transition state geometries have been calculated. researchgate.netscispace.comrsc.org For example, in the reaction of acyl chloride with pyridine, the transition state is characterized by specific bond lengths and angles between the incoming pyridine and the departing chloride. researchgate.netrsc.org The energy barrier of the reaction is influenced by the nature of the substituents on the pyridine ring and the substrate. researchgate.net

In the context of phosphoryl transfer reactions, which are central to many biological processes, studies on substituted pyridinio-N-phosphonates with pyridine have shown that these reactions proceed through a single, concerted, and dissociative transition state. diva-portal.org The symmetry of the transition state can vary depending on the basicity of the leaving group. diva-portal.org

The table below summarizes computed activation energies for the nucleophilic substitution of CH₃COCl with pyridine, illustrating the energy required to reach the transition state.

| Reaction Pathway | Activation Energy (kcal/mol) |

| SNm | 13.8 |

| SNs-pyridine | 29.5 |

| Data sourced from computational studies on nucleophilic substitution reactions. scispace.com |

Investigation of Molecular Target Interaction Mechanisms

The biological effects of pyridine derivatives are mediated by their interactions with specific molecular targets, such as enzymes and receptors. Understanding these interactions at a molecular level is key to drug design and development.

Pyridine-based compounds can interact with their biological targets through various modes. Noncovalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are common. For instance, molecular docking studies of imidazo[1,2-a]pyridine (B132010) derivatives with the NF-κB p50 subunit have shown specific binding within the protein's active site. nih.gov

In some cases, reversible covalent interactions can occur. The inhibition of sirtuin enzymes by nicotinamide, for example, involves a "base exchange" mechanism where nicotinamide reacts with an enzyme-intermediate complex to reverse the enzymatic reaction. plos.org

Many nicotinamide analogs function as enzyme inhibitors. For example, novel nicotinamide analogs have been identified as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic diseases. nih.govresearchgate.net These inhibitors reduce the formation of the primary metabolite of nicotinamide. nih.gov The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Sirtuins, a class of histone deacetylases, are also inhibited by nicotinamide and its analogs. plos.orgresearchgate.net The inhibition of SIRT1 and SIRT3 by nicotinamide and isonicotinamide (B137802) has been characterized, with nicotinamide showing significantly higher potency. plos.org

The following table presents the IC₅₀ values for the inhibition of SIRT1 and SIRT3 by nicotinamide and isonicotinamide.

| Inhibitor | Target Enzyme | IC₅₀ |

| Nicotinamide | SIRT1 | 68.1 ± 1.8 µM |

| Nicotinamide | SIRT3 | 36.7 ± 1.3 µM |

| Isonicotinamide | SIRT1 | 12.2 ± 0.3 mM |

| Isonicotinamide | SIRT3 | 13.8 ± 0.5 mM |

| Data from experimental kinetic analysis of sirtuin inhibition. plos.org |

By interacting with specific molecular targets, pyridine derivatives can modulate entire biochemical pathways. For example, a novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov This modulation involves the suppression of STAT3 phosphorylation and the reduction of inflammatory cytokine levels. nih.gov

Other imidazo[1,2-a]pyridine derivatives have been developed as potent PI3K/mTOR dual inhibitors, targeting a critical pathway in cancer cell growth and survival. acs.org The ability of these compounds to simultaneously inhibit two key enzymes in the pathway highlights their potential as therapeutic agents. The diverse biological activities of pyridine derivatives underscore their importance in medicinal chemistry and their potential to influence a wide range of cellular processes. rsc.org

Conformational Changes Induced by Ligand Binding

Currently, there is a lack of publicly available scientific literature detailing specific studies on the conformational changes induced by the binding of 4-Methoxynicotinimidamide to its biological targets. Structural biology techniques such as X-ray crystallography or cryo-electron microscopy, which would provide insights into the three-dimensional structure of a this compound-protein complex, have not been reported for this specific compound. Consequently, a detailed analysis of the precise conformational shifts in a receptor or enzyme upon its binding is not possible at this time.

Prevention of Endogenous Substance Binding (e.g., Receptor Antagonism, Enzyme Inhibition)

Detailed mechanistic studies elucidating the specific mode of action of this compound as a receptor antagonist or enzyme inhibitor are not available in the current body of scientific literature. Therefore, a definitive classification of its role in preventing the binding of endogenous substances cannot be provided.

In principle, if this compound were to act as a receptor antagonist , it would bind to a receptor but fail to elicit the conformational changes necessary for activation. This binding would physically obstruct the binding site, thereby preventing the endogenous agonist from binding and initiating a downstream signaling cascade. The nature of this antagonism could be competitive, where this compound and the endogenous ligand compete for the same binding site, or non-competitive, where it binds to an allosteric site to induce a conformational change that prevents agonist binding or activation.

Alternatively, if this compound functions as an enzyme inhibitor , it would interfere with the catalytic activity of an enzyme. This could occur through several mechanisms:

Competitive Inhibition: The compound might possess a similar structure to the enzyme's natural substrate and bind to the active site, thereby blocking the substrate from binding.

Non-competitive Inhibition: It could bind to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.

Uncompetitive Inhibition: It might bind only to the enzyme-substrate complex, preventing the conversion of the substrate to product.

To determine the precise mechanism of action for this compound, detailed experimental studies, such as receptor binding assays or enzyme kinetic analyses, would be required. These studies would provide crucial data on binding affinities (e.g., Ki, IC50) and the nature of the interaction with its biological target. In the absence of such data, a conclusive description of how this compound prevents the binding of endogenous substances remains uncharacterized.

Computational Chemistry and Molecular Modeling

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the quantum mechanical properties of a molecule. These methods are used to determine the electron distribution and to predict molecular properties such as geometry, energy, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry. It calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wave function. For a molecule like 4-Methoxynicotinimidamide, DFT could be applied to:

Determine the optimized molecular geometry.

Calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.

Predict vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

Estimate various electronic properties such as dipole moment, polarizability, and electrostatic potential.

Without specific research studies, no data on the application of DFT to this compound can be presented.

Ab Initio Methods

Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental principles of quantum mechanics, without the use of experimental data.

Basis Set Selection and Optimization

The choice of a basis set is a critical aspect of ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set, such as Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVDZ), is essential for balancing computational cost and accuracy. For this compound, a study would typically involve testing several basis sets to find the one that provides the best compromise for the properties being investigated.

Post-Hartree-Fock Methods

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are employed to account for electron correlation more accurately than the Hartree-Fock method. These methods provide more precise energy and property calculations but are computationally more demanding. The application of these methods to this compound would yield highly accurate predictions of its electronic properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time.

Modeling Molecular Motions and Conformational Dynamics

MD simulations of this compound would provide insights into its dynamic behavior. Such simulations could reveal:

The flexibility of the molecule and the rotational barriers of its functional groups.

The different stable conformations and the transitions between them.

The interactions of the molecule with its environment, such as a solvent or a biological receptor.

The lack of available studies means that no specific findings on the molecular motions or conformational dynamics of this compound can be reported.

Quantum Forces in Reactive Collision Modeling

Reactive collision modeling is a computational method used to simulate the dynamics of chemical reactions as they occur. It focuses on the interactions and transformations of molecules during a collision event. The foundation of this modeling lies in understanding the quantum forces at play, which are the forces governing the interactions between atoms and electrons.

While specific reactive collision models for this compound are not extensively documented in public literature, the methodology would involve using quantum mechanics to calculate the potential energy surface of a reacting system involving the compound. Collision models, which can be based on the idea of rapid repeated interactions, describe how decoherence and dissipation arise from collisions between the system and its environment. Simulating the dynamics on this surface allows for the prediction of reaction probabilities, product distributions, and the influence of initial conditions like collision energy and orientation. For this compound, this could model its atmospheric degradation pathways or its metabolism, providing insights into bond-breaking and bond-forming processes on a femtosecond timescale. The accuracy of such simulations depends on the precise calculation of quantum forces, which is a computationally intensive but crucial step.

Langevin Dynamics for Solvent Effects

The behavior of a molecule in a solution is profoundly influenced by its interaction with the solvent. Langevin dynamics is a computational simulation method that extends molecular dynamics to account for the effects of a solvent without explicitly modeling every solvent molecule. It achieves this by incorporating terms that represent the viscous drag (friction) and the random, stochastic forces exerted by the surrounding solvent molecules on the solute.

Applying Langevin dynamics to this compound would allow for the study of its conformational flexibility and diffusional properties in various solvents. The simulation would track the trajectory of the molecule, subject to both the internal forces within the molecule and the simulated solvent effects. This approach is particularly useful for understanding how the solvent environment affects the molecule's preferred shape and its ability to move through the medium, which are critical factors for its reactivity and bioavailability. The method effectively models the viscous nature of a solvent and allows for temperature control, approximating a canonical ensemble.

Prediction of Molecular Properties and Reactivity

A primary goal of computational chemistry is the prediction of molecular properties and chemical reactivity, which can accelerate research in areas like materials science and drug discovery. Through quantum chemical calculations, it is possible to determine a wide range of characteristics for a molecule like this compound before it is ever synthesized in a lab.

These predictions are based on solving approximations of the Schrödinger equation for the molecule's electronic structure. From the resulting wave function or electron density, numerous properties can be derived. Machine learning models are also increasingly used, trained on large datasets of known molecules to predict the properties of new ones.

Site Reactivity and Thermodynamic Properties

Predicting where a chemical reaction is most likely to occur on a molecule is fundamental to understanding its chemistry. For this compound, computational methods can identify the most reactive sites by analyzing descriptors derived from its electronic structure.

Electrostatic Potential (ESP) Map: This map shows the distribution of charge on the molecule's surface. Red regions (negative potential) indicate areas prone to electrophilic attack, such as the nitrogen atoms of the pyridine (B92270) ring and the imidamide group. Blue regions (positive potential) are susceptible to nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) indicates regions likely to donate electrons (nucleophilic sites), while the Lowest Unoccupied Molecular Orbital (LUMO) shows regions that can accept electrons (electrophilic sites).

Fukui Functions: These functions provide a more quantitative measure of the change in electron density when an electron is added or removed, precisely identifying sites for nucleophilic, electrophilic, and radical attack.

Thermodynamic properties such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) can also be calculated, providing crucial data on the molecule's stability.

Table 2: Predicted Site Reactivity Descriptors for this compound (Note: The listed atoms are key potential reactive sites. Values are for illustrative purposes.)

| Atom | Description | Predicted Descriptor (Example: Mulliken Charge) | Implied Reactivity |

| N1 | Pyridine Nitrogen | -0.55 | Nucleophilic / H-bond acceptor |

| N2 | Imine Nitrogen | -0.62 | Nucleophilic / H-bond acceptor |

| N3 | Amine Nitrogen | -0.75 | Nucleophilic / H-bond donor |

| C4 | Carbon with Methoxy (B1213986) Group | +0.25 | Electrophilic |

| C7 | Imidamide Carbon | +0.45 | Electrophilic |

Computational Thermochemistry

Computational thermochemistry is a field dedicated to the high-accuracy calculation of thermodynamic properties. Achieving "chemical accuracy"—typically defined as within 1 kcal/mol of experimental values—requires sophisticated and computationally expensive methods.

These often involve composite methods like the Gaussian-n (G1, G2, G3, G4) theories, Weizmann (Wn) theories, or the High-Accuracy Extrapolated Ab Initio Thermochemistry (HEAT) protocol. These approaches combine results from calculations using different levels of theory and basis sets to extrapolate a highly accurate final energy. Such calculations would provide definitive values for the enthalpy of formation, heat capacity, and other thermodynamic functions for this compound, which are invaluable for chemical engineering applications and for creating reliable thermochemical databases.

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is a cornerstone of structure-based drug design. For this compound, docking simulations can be used to screen for potential biological targets and to understand the molecular basis of its activity.

The process involves:

Obtaining the 3D structures of the ligand (this compound) and a potential protein target.

Using a docking algorithm to sample a large number of possible binding poses of the ligand within the protein's binding site.

Using a scoring function to rank the poses, estimating the binding affinity for each.

The results can reveal key protein-ligand interactions, such as hydrogen bonds, pi-stacking, and hydrophobic interactions, that stabilize the complex. For example, the nitrogen atoms in the pyridine ring and imidamide group of this compound are likely to act as hydrogen bond acceptors, while the pyridine ring itself could engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in a protein's active site.

Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | Value/Description |

| Protein Target | Example Kinase (e.g., PIM1) |

| Predicted Binding Affinity (Score) | -7.8 kcal/mol |

| Key Interacting Residues | Lys67, Glu121, Phe49, Val52 |

| Predicted Interactions | - H-bond between Imidamide NH and Glu121- H-bond between Pyridine N and Lys67- Pi-stacking with Phe49 |

Predicting Binding Affinity and Specificity

A critical aspect of drug design is the accurate prediction of how tightly a compound, such as this compound, will bind to its target protein, a measure known as binding affinity. chemrxiv.org Computational chemists employ a variety of methods to estimate this, ranging from physics-based approaches to sophisticated machine learning models. rsc.orgbiorxiv.org The specificity of a drug, its ability to bind to the intended target with minimal interaction with other proteins, is equally crucial for minimizing off-target effects.

Ligand-based approaches, for instance, leverage the principle that structurally similar molecules often exhibit similar biological activities. plos.org By comparing this compound to a database of compounds with known binding affinities, initial predictions can be made. However, the reliability of these methods can be limited by the availability of data on known ligands for a particular protein target. plos.org

More advanced techniques, such as geometric deep learning, utilize the three-dimensional structure of the protein-ligand complex to predict binding affinity. rsc.org These models can learn to recognize the key physical and chemical interactions that govern binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. Some models even incorporate electron density information to provide a more fundamental representation of these interactions. rsc.org

Recent advancements have led to the development of models like CheapNet, which integrates atom-level representations with hierarchical cluster-level interactions through a cross-attention mechanism. openreview.net This allows for the efficient capture of higher-order molecular features that are critical for accurate binding predictions. openreview.net The performance of these predictive models is often benchmarked using curated datasets like the PDBbind database, which contains experimentally determined binding affinity data for a large number of protein-ligand complexes. openreview.net

| Model Type | Key Features | Application |

| Ligand-Based | Relies on chemical similarity to known binders. plos.org | Rapid initial screening of large compound libraries. |

| Structure-Based | Utilizes the 3D structure of the drug-target complex. mdpi.com | Detailed analysis of binding modes and affinity prediction. |

| Geometric Deep Learning | Employs deep learning on 3D structural data. rsc.org | Capturing complex, non-linear relationships in binding. |

| Hybrid Models (e.g., CheapNet) | Integrates atomic and higher-order molecular features. openreview.net | Enhanced accuracy and computational efficiency. openreview.net |

Drug-Target Interaction Prediction Models

Identifying the specific proteins that a compound like this compound interacts with is a fundamental challenge in drug discovery. arxiv.org Computational drug-target interaction (DTI) prediction models have emerged as essential tools to address this, significantly narrowing the field of potential candidates for experimental validation. plos.org These models can be broadly categorized into ligand-based, docking-based, and chemogenomic approaches. plos.org

Chemogenomic models are particularly powerful as they integrate information from both the chemical space of ligands and the genomic space of protein targets. nih.gov These models operate on the "similarity principle," which posits that similar drugs tend to interact with similar targets. nih.gov Deep learning has revolutionized this field, with models like DeepDTA utilizing convolutional neural networks (CNNs) to learn vector representations from the one-dimensional SMILES strings of ligands and the raw sequences of proteins. nih.gov

A significant challenge in DTI prediction is the vast amount of data and the complexity of the interactions. To improve computational efficiency and interpretability, some models focus on the binding site residues of proteins rather than the entire sequence. nih.gov This targeted approach can reduce training time and provide more focused insights into the determinants of binding. nih.gov

The development of novel frameworks like the Multi-Graph regularized Nuclear Norm Minimization (MGRNNM) has shown promise in improving prediction accuracy. plos.org MGRNNM incorporates multiple similarity measures for both drugs and targets, creating a more comprehensive representation of their potential interactions. plos.org

| Model | Approach | Input Data | Key Advantage |

| DeepDTA | Convolutional Neural Networks (CNN) | 1D SMILES (drugs), full protein sequences nih.gov | Learns hierarchical features from raw data. |

| Binding Site-focused Models | Deep Learning | 1D SMILES (drugs), binding site residues nih.gov | Increased computational efficiency and interpretability. nih.gov |

| MGRNNM | Multi-Graph Regularized Nuclear Norm Minimization | Drug-target interaction network, multiple drug and target similarities plos.org | Improved predictive performance by integrating diverse data sources. plos.org |

Multi-View Similarity Network Fusion Strategies

To enhance the accuracy of DTI predictions for compounds like this compound, researchers are increasingly turning to multi-view similarity network fusion strategies. nih.gov The core idea is that integrating diverse sources of information about drugs and targets can provide a more robust and comprehensive picture of their potential interactions. nih.gov

These strategies construct multiple similarity networks for both drugs and targets based on various features. For drugs, these can include chemical structure similarity, while for targets, similarities might be derived from protein sequence, protein-protein interaction networks, or associations with diseases. nih.gov

A key technique in this area is Similarity Network Fusion (SNF). frontiersin.org SNF is an unsupervised method that can integrate multiple similarity networks into a single, more informative network. frontiersin.orgresearchgate.net This fused network can then be used to learn embeddings for drugs and targets, which capture their complex relationships. nih.gov The process often involves several steps, including constructing individual similarity networks, integrating them using an attention mechanism, and then reconstructing a final integrated network. nih.gov

The MIDTI (Multi-view similarity network fusion strategy and deep Interactive attention mechanism to predict Drug-Target Interactions) model is a recent example that employs this approach. nih.gov It first constructs and integrates multi-view similarity networks and then uses a deep interactive attention mechanism to learn discriminative embeddings from these networks. nih.gov Ablation studies have confirmed the effectiveness of this multi-view fusion approach in improving DTI prediction accuracy. nih.gov

Deep Interactive Attention Mechanisms

Attention mechanisms, originally developed for tasks like machine translation, have become a powerful tool in deep learning for drug discovery. nih.gov They allow a model to dynamically focus on the most relevant parts of the input data, which can significantly improve performance and interpretability. nih.govresearchgate.net In the context of DTI prediction for a compound like this compound, this means the model can learn to pay more attention to specific atoms or functional groups within the drug and key amino acid residues in the protein's binding site.

A deep interactive attention mechanism goes a step further by not only focusing on important features within the drug and target representations independently but also by learning the interactions between them. nih.gov The MIDTI model, for example, utilizes a deep interactive attention mechanism to learn comprehensive and discriminative embeddings of drugs and targets by considering their known interaction relationships. nih.gov

These attention mechanisms are often integrated into larger deep learning architectures, such as graph attention networks (GATs) and multi-head self-attention models. nih.gov GATs can effectively capture the local neighborhood information in graph-structured data, such as molecular graphs, while multi-head self-attention allows the model to attend to information from different representation subspaces at different positions. nih.gov

Chemical Derivatization for Functional Group Modification

Chemical derivatization of this compound can be strategically employed to alter its physicochemical properties and biological profile by modifying its existing functional groups.

The imidamide functional group, also known as an amidine, is a key site for derivatization due to its nucleophilic character. The nitrogen atoms of the imidamide can react with various electrophiles. For instance, amidines can serve as reactive nitrogen nucleophiles and participate in reactions with Michael acceptors, leading to the formation of N-alkylated amidine derivatives semanticscholar.org. This reactivity allows for the introduction of a wide range of substituents at the nitrogen atoms of the imidamide moiety.

Furthermore, the imidamide group can be involved in cyclization reactions to form various heterocyclic systems semanticscholar.org. The specific outcome of these reactions is dependent on the nature of the reacting partner and the reaction conditions. The nucleophilic character of the amidine nitrogen has also been demonstrated in its reaction with electron-deficient heterocyclic systems like 1,2,3-triazines and 1,2,3,5-tetrazines, where the initial step is a nucleophilic attack of the amidine nitrogen on a carbon atom of the heterocycle nih.govacs.org. This inherent reactivity of the imidamide group provides a versatile handle for the chemical modification of this compound.

A general scheme for the derivatization of the imidamide group is presented below:

| Reactant Type | Product Type | Potential for Functional Group Introduction |

| Alkyl Halides | N-Alkyl Imidamides | Introduction of alkyl chains, which can bear other functional groups. |

| Acyl Halides | N-Acyl Imidamides | Introduction of carbonyl-containing moieties. |

| Michael Acceptors | N-Alkylated Imidamides | Formation of carbon-nitrogen bonds with functionalized alkyl groups. |

| Isocyanates | N-Carbamoyl Imidamides | Introduction of urea-like functionalities. |

| Sulfonyl Chlorides | N-Sulfonyl Imidamides | Attachment of sulfonyl groups. |

This table presents potential derivatization strategies for the imidamide group based on its known reactivity.

The derivatization of the imidamide group can also be a strategic step to introduce other functional groups into the this compound scaffold, thereby expanding its synthetic utility. By reacting the imidamide with bifunctional electrophiles, it is possible to append moieties that can undergo further chemical transformations. For example, reaction with an electrophile containing a terminal alkyne or azide (B81097) would allow for subsequent "click" chemistry reactions. Similarly, introducing a protected hydroxyl or amino group via derivatization would enable deprotection and further functionalization at a later stage. This approach allows for the construction of more complex molecules and libraries of compounds based on the this compound core.

Synthesis of Analogs with Structural Modifications

The synthesis of analogs of this compound with modifications in other parts of the molecule is a key strategy for exploring the chemical space around this scaffold.

The methoxy group at the 4-position of the pyridine ring can be replaced with a variety of other alkoxy groups to investigate the influence of the size, shape, and electronic properties of this substituent on biological activity. This can be achieved by starting from a common precursor, such as a 4-halo or 4-hydroxy-nicotinonitrile, and introducing different alkoxy groups via nucleophilic substitution reactions. A range of alcohols can be used in the presence of a suitable base to generate a library of 4-alkoxy-nicotinimidamide analogs.

| Alkoxy Group | Rationale for Variation |

| Ethoxy, Propoxy, Butoxy | Investigate the effect of increasing alkyl chain length and lipophilicity. |

| Isopropoxy, tert-Butoxy | Explore the impact of steric bulk near the pyridine ring. |

| Benzyloxy | Introduce an aromatic moiety to explore potential pi-stacking interactions. |

| Fluoroalkoxy | Modulate electronic properties and metabolic stability. |

This table illustrates the rationale behind exploring diversity in the alkoxy substituent.

Scaffold-Based Analog Design

The this compound structure can serve as a scaffold for the design of new analogs by attaching various chemical moieties to its core. This approach involves identifying key structural features of the scaffold that are important for its biological activity and then decorating the scaffold with different substituents to optimize those interactions. For example, the pyridine nitrogen and the imidamide group can act as hydrogen bond acceptors and donors, respectively, and analogs can be designed to enhance these interactions with a biological target.

Scaffold-based analog design often involves computational modeling to predict the binding of new analogs to a target protein. By systematically modifying different parts of the this compound scaffold and evaluating the predicted binding affinity, it is possible to prioritize the synthesis of the most promising analogs. This iterative process of design, synthesis, and biological evaluation is a powerful strategy for the discovery of new bioactive compounds.

Harnessing the Nicotinamide (B372718) Framework: Strategies for Analog Development and Derivatization

The nicotinamide scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for numerous therapeutic agents. Its role as a pharmacophore, particularly in mimicking the nicotinamide portion of nicotinamide adenine (B156593) dinucleotide (NAD+), has made it a focal point for the development of enzyme inhibitors. This compound represents a specific derivative within this broader class, and the strategies employed for its further development are emblematic of modern drug discovery techniques. These strategies range from using the core structure as a template for new analogs to employing sophisticated computational methods to discover entirely new, functionally equivalent scaffolds.

Role in Advanced Organic Synthesis

Utilization as a Synthetic Intermediate

As a synthetic intermediate, 4-Methoxynicotinimidamide would offer chemists a pre-functionalized pyridine (B92270) core, allowing for sequential modifications to build molecular complexity. The methoxy (B1213986) and imidamide groups provide distinct handles for further chemical reactions.

The nicotinimidamide structure is a key component in the synthesis of various nitrogen-containing heterocycles. While specific examples involving this compound are not readily found in the literature, a recently developed tandem four-component reaction provides a pathway to synthesize a range of nicotinimidamide derivatives nih.govrsc.org. This method, which involves a copper-catalyzed reaction of O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium (B1175870) acetate, highlights a modern approach to constructing the nicotinimidamide core structure nih.govrsc.org. It is conceivable that a suitably substituted precursor could yield this compound through a similar synthetic strategy. Once formed, the imidamide functional group could participate in cyclization reactions to form fused heterocyclic systems, such as pyrimidines or triazines, which are prevalent in medicinal chemistry.

The parent compound, 4-methoxypyridine (B45360), is recognized as a valuable building block for synthesizing bioactive molecules and complex organic compounds. innospk.com Its derivatives are employed in the creation of pharmaceuticals and agrochemicals. innospk.com

The reactivity of this compound can be predicted based on its constituent functional groups. The imidamide moiety can undergo hydrolysis to the corresponding amide or be utilized in the formation of metal complexes. The 4-methoxy group significantly influences the electronic properties of the pyridine ring, enhancing its electron density. This makes the ring more susceptible to certain electrophilic substitutions, although the nitrogen atom in the pyridine ring generally deactivates it towards electrophilic attack. stackexchange.comyoutube.com

Conversely, the electron-rich nature of the 4-methoxypyridine system can be exploited in dearomatization reactions. For instance, the formation of N-acylpyridinium salts from 4-methoxypyridine derivatives allows for enantioselective dearomative additions of Grignard reagents, providing access to chiral dihydro-4-pyridones. acs.orgnih.gov This type of transformation underscores the potential for this compound to participate in reactions that create stereochemically complex, non-aromatic structures.

Table 1: Potential Reactivity of this compound

| Functional Group | Potential Transformation | Product Class |

|---|---|---|

| Imidamide | Cyclization Reactions | Fused Heterocycles (e.g., Pyrimidines, Triazines) |

| Imidamide | Hydrolysis | Nicotinamides |

| 4-Methoxypyridine | Dearomative Addition (via Pyridinium Salt) | Dihydropyridones |

Advanced Synthetic Methodologies Employing Related Structures

While direct applications of this compound in advanced synthetic methodologies are not documented, the reactivity of related pyridine derivatives provides a framework for its potential uses.

Nucleophilic Aromatic Substitution for Hydrogen (SNArH) is a powerful tool for C-H functionalization. The classic example in pyridine chemistry is the Chichibabin reaction, which typically involves the amination of pyridine at the 2- or 4-position with a strong nucleophile like sodium amide, resulting in the expulsion of a hydride ion. youtube.com

The presence of an electron-donating methoxy group at the 4-position of this compound would likely disfavor a traditional SNArH reaction at the 2- or 6-positions, as these positions are already electron-rich. However, modern methodologies are expanding the scope of SNArH reactions. It is plausible that under specific catalytic conditions, direct functionalization at other positions could be achieved, although this remains a topic for future investigation.

Pyridine-functionalized N-heterocyclic carbenes (NHCs) have emerged as important ligands in catalysis. rsc.orgacs.orgacs.org These ligands can be coordinated to various transition metals, such as palladium, rhodium, iridium, and nickel, to create catalysts for a range of organic transformations, including Heck arylations and C-S cross-coupling reactions. rsc.orgnih.gov

Given that nicotinimidamide can be considered a precursor to or a derivative of an N-heterocyclic system, it is conceivable that this compound could be a precursor for the synthesis of novel NHC ligands. The 4-methoxy group would electronically tune the resulting NHC, potentially influencing the catalytic activity and selectivity of its metal complexes. The synthesis of such a catalyst would likely involve the formation of an imidazolium (B1220033) salt from the nicotinimidamide, followed by deprotonation to generate the carbene.

Development of Novel Reaction Pathways

The unique combination of functional groups in this compound presents opportunities for the development of novel reaction pathways. For example, the interplay between the basic nitrogen of the pyridine ring, the imidamide functionality, and the activating methoxy group could be harnessed in cascade reactions to rapidly build molecular complexity. Future research may focus on intramolecular cyclizations or rearrangements that could be triggered by activation of either the imidamide or the pyridine ring. The development of such reactions would further establish the utility of functionalized nicotinimidamides as valuable synthons in organic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxynicotinimidamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer :

- Synthesis : Start with nicotinamide derivatives as precursors. For example, 4-methoxy-substituted nicotinic acid can undergo amidination using ammonium chloride or urea under reflux conditions in ethanol or methanol .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Adjust parameters such as solvent polarity (e.g., switching from ethanol to dimethylformamide for higher solubility), temperature (60–100°C), and catalyst loading (e.g., 1–5 mol% of p-toluenesulfonic acid) to improve yield .

- Validation : Confirm purity using melting point analysis and nuclear magnetic resonance (NMR) spectroscopy. Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Experimental Design : Prepare aliquots of the compound dissolved in common solvents (water, ethanol, methanol) and store at temperatures ranging from −20°C to 25°C. Monitor degradation over 30 days using ultraviolet-visible (UV-Vis) spectroscopy at 254 nm .

- Data Analysis : Quantify stability via peak area integration in HPLC chromatograms. Use ANOVA to compare degradation rates across conditions. Report uncertainties arising from instrument sensitivity (e.g., ±2% error in UV-Vis measurements) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Hypothesis Testing : Compare reaction outcomes using different leaving groups (e.g., chloride vs. bromide) and solvents (polar aprotic vs. protic). For example, in DMSO, the compound may exhibit enhanced nucleophilic displacement due to solvent stabilization of transition states .

- Data Contradiction Analysis : Apply multivariate regression to identify confounding variables (e.g., trace moisture in solvents, temperature fluctuations). Cross-validate results with independent labs using standardized protocols from NFDI4Chem’s best-practice workflows .

- Resolution : Publish raw datasets in repositories like Chemotion ELN to enable peer-driven error detection and replication .

Q. What strategies are effective for integrating experimental data on this compound with computational models (e.g., DFT calculations)?

- Methodological Answer :

- Workflow Design :

Experimental Data Collection : Obtain precise bond lengths and angles via X-ray crystallography.

Computational Modeling : Use Gaussian or ORCA software for density functional theory (DFT) calculations. Optimize geometries at the B3LYP/6-31G(d) level .